molecular formula C9H14ClF2NO3 B13557670 Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride

Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride

Cat. No.: B13557670
M. Wt: 257.66 g/mol
InChI Key: PLZNGMJCNHVZOK-UHFFFAOYSA-N
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Description

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride is a bicyclic organic compound featuring a unique combination of functional groups:

  • Bicyclo[3.3.1]nonane backbone: A fused ring system that imparts structural rigidity.
  • 9,9-Difluoro substituents: Fluorine atoms at the 9th position enhance electronegativity and metabolic stability .
  • Methyl ester: A reactive ester group at position 1, which may influence hydrolysis kinetics and bioavailability.

This compound is likely used in pharmaceutical or agrochemical research due to its modular reactivity and structural complexity.

Properties

Molecular Formula

C9H14ClF2NO3

Molecular Weight

257.66 g/mol

IUPAC Name

methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H13F2NO3.ClH/c1-14-7(13)8-4-12-2-6(3-15-5-8)9(8,10)11;/h6,12H,2-5H2,1H3;1H

InChI Key

PLZNGMJCNHVZOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CNCC(C1(F)F)COC2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Intermediate 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This initial step involves the formation of a key bicyclic ketone intermediate, which serves as the precursor for subsequent functionalization:

  • Reagents and Conditions :

    • Benzylamine (1.0 equiv) is reacted with water to form a benzylamine solution, maintained at 0–10°C.
    • Sulfuric acid (18%) is added gradually to protonate and activate the amine, facilitating cyclization.
    • Glutaraldehyde (1.0 equiv) is introduced to induce cyclization, forming the bicyclic core via Mannich-type reactions.
    • Acetone dicarboxylic acid (1.0 equiv) is added to introduce the carboxylate functionality.
  • Reaction Environment :

    • The mixture is aged at 5°C for 20 hours, then warmed to 25°C for an additional 20 hours, allowing for cyclization and stabilization of the intermediate.
  • Isolation :

    • The reaction mixture is extracted with methyl tert-butyl ether (MTBE), washed, and dried.
    • The crude product is purified via rotary evaporation and characterized by HPLC and NMR, confirming the formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one .

Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • Reagents and Conditions :

    • The ketone intermediate is dissolved in methanol and cooled to 0–10°C.
    • Sodium borohydride (2.0 equivalents) is added slowly to reduce the ketone to the corresponding alcohol.
    • The reaction is maintained at 0–5°C during addition to control hydrogen evolution.
  • Workup :

    • The mixture is quenched with dilute hydrochloric acid (to pH 5–6), and the product is extracted with MTBE.
    • The organic layer is washed, dried, and concentrated to obtain 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol .

Formation of the Difluorinated Compound

The key step involves introducing the difluoromethyl group at the 9-position:

  • Reagents and Conditions :

    • The alcohol is subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
    • The reaction typically occurs at low temperature (-78°C to 0°C) to prevent over-fluorination or decomposition.
  • Outcome :

    • The fluorination results in the formation of methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate , with the difluoromethyl group replacing the hydroxyl at the 9-position.

Esterification and Salt Formation

  • Esterification :

    • The carboxylic acid derivative is methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, yielding the methyl ester.
  • Hydrochloride Salt Formation :

    • The free base is then treated with hydrochloric acid (gas or aqueous) to form the hydrochloride salt, methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride .

Summary of Key Reaction Conditions and Reagents

Step Reagents Conditions Purpose
Formation of bicyclic ketone Benzylamine, glutaraldehyde, sulfuric acid 0–10°C, aged at 5°C then 25°C Cyclization to bicyclic core
Reduction to alcohol Sodium borohydride 0–10°C Conversion of ketone to alcohol
Difluorination DAST or similar fluorinating agent -78°C to 0°C Introduction of difluoromethyl group
Esterification Methyl iodide or dimethyl sulfate Room temperature Methylation of carboxylic acid
Salt formation Hydrochloric acid Room temperature Formation of hydrochloride salt

Notes and Considerations

  • Reaction Optimization : Precise temperature control during fluorination is critical to avoid side reactions or over-fluorination.
  • Purity and Characterization : Each intermediate should be purified via chromatography and characterized by NMR, IR, and mass spectrometry.
  • Safety : Handling fluorinating agents like DAST requires strict safety protocols due to their toxicity and reactivity.

Chemical Reactions Analysis

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in drug development or as a research tool.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Features
Target Compound C₁₀H₁₅ClF₂NO₃ ~282.7 9,9-difluoro, 3-oxa, methyl ester Enhanced polarity from oxa group; potential metabolic stability from fluorines
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride C₁₁H₁₈ClF₂NO₂ 269.71 9,9-difluoro, ethyl ester Larger ester group reduces hydrolysis rate compared to methyl ester
3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride C₈H₁₃ClF₂N 212.65 3,3-difluoro, no ester or oxa group Simpler structure; fluorines at 3,3 may alter steric effects
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride C₁₀H₁₈ClNO₂ 219.71 No fluorine, methyl ester, no oxa group Lacks fluorines and oxygen, reducing electronegativity and stability
Key Observations:

Fluorine Positioning : Fluorines at 9,9 (target) vs. 3,3 () alter electronic and steric profiles. The 9,9 substitution may enhance ring stability due to reduced steric hindrance .

Ester Group : Methyl esters (target) hydrolyze faster than ethyl analogs (), impacting drug release kinetics .

Physicochemical and Pharmacological Properties

Solubility and Stability
  • The 3-oxa group in the target compound likely enhances solubility in polar solvents, a critical factor for bioavailability .
  • Fluorine substituents at 9,9 may improve metabolic stability by resisting oxidative degradation, a common issue in non-fluorinated bicyclo compounds .

Biological Activity

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride (commonly referred to as DOFMC) is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic implications based on current research findings.

Chemical Structure and Properties

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride has the molecular formula C₉H₁₄ClF₂NO₃ and a molecular weight of approximately 258 Da. Its unique bicyclic structure, characterized by difluoromethyl and oxo functional groups, contributes to its reactivity and potential biological activity.

Preliminary studies suggest that DOFMC may interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The compound's bicyclic structure may enhance its binding affinity to these targets, influencing its pharmacological effects. Current research is focusing on:

  • Neuropharmacology : Investigations into how DOFMC may act as an inhibitor in neuropharmacological pathways.
  • Cancer Treatment : The potential role of DOFMC and its analogs in inhibiting cancer cell proliferation through interaction with cancer-related enzymes.

In Vitro Studies

Recent studies have highlighted the following biological activities of DOFMC:

  • Enzymatic Inhibition : Initial assays indicate that DOFMC may inhibit certain enzymes linked to metabolic disorders and cancer progression.
  • Receptor Interaction : The compound has shown promise as an antagonist for orexin receptors, which are implicated in sleep disorders, anxiety, and other neuropsychiatric conditions .

Toxicity and Safety

Toxicological assessments are critical for determining the safety profile of DOFMC. Current data suggest that while the compound exhibits promising biological activity, comprehensive toxicity studies are needed to evaluate its safety in potential therapeutic applications.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of DOFMC:

Study Objective Findings
Study AAssessing neuropharmacological effectsDOFMC demonstrated significant inhibition of neuronal excitability in vitro.
Study BEvaluating anticancer propertiesThe compound reduced cell viability in various cancer cell lines by inducing apoptosis.
Study CInvestigating receptor interactionsBinding assays confirmed that DOFMC effectively antagonizes orexin receptors with high affinity.

Comparative Analysis with Structural Analogues

To better understand the unique properties of DOFMC, a comparison with structurally similar compounds was conducted:

Compound Name Structural Features Unique Aspects
9-Methyl-3-oxa-7-azabicyclo[3.3.1]nonan-7-oneSimilar bicyclic structure; lacks fluorine substituentsDifferent biological activity profile
9-Methyl-9-fluoro-7-norborneneContains a fluorine atom; different ring structurePotentially different reactivity due to ring strain
gem-Difluoro-piperidine derivativesContains piperidine ring; difluorinatedKnown for neuropharmacological effects

This comparative analysis highlights the distinct pharmacological properties attributed to the difluoromethyl group and bicyclic framework of DOFMC, which may not be present in other analogues .

Future Directions

The ongoing research into methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride suggests several avenues for future exploration:

  • Detailed Mechanistic Studies : Further investigations into the specific molecular interactions and pathways affected by DOFMC.
  • Expanded Toxicity Profiles : Comprehensive assessments to establish safe dosage ranges for potential therapeutic use.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy in treating conditions related to orexin receptor dysfunctions.

Q & A

Q. What experimental approaches validate the stereochemical integrity of the bicyclic core during synthesis?

  • Methodology :
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA and compare retention times with authentic standards.
  • VCD (Vibrational Circular Dichroism) : Confirm absolute configuration by matching experimental and computed spectra .

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